molecular formula C7H8ClN3O2 B1472092 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid CAS No. 1710471-66-1

2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid

Cat. No.: B1472092
CAS No.: 1710471-66-1
M. Wt: 201.61 g/mol
InChI Key: KVNHPWBVHUERSB-UHFFFAOYSA-N
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Description

2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid is a chemical compound with the molecular formula C7H8ClN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The subcellular localization of this compound can determine its specific biological effects and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid typically involves the reaction of 3-chloropyrazine-2-carboxylic acid with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyrazine moiety with an aminoacetic acid group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[(3-chloropyrazin-2-yl)-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-11(4-5(12)13)7-6(8)9-2-3-10-7/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNHPWBVHUERSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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